molecular formula C14H10ClNO3 B114029 (4-Chloro-3-nitrophenyl)(p-tolyl)methanone CAS No. 40306-24-9

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Cat. No.: B114029
CAS No.: 40306-24-9
M. Wt: 275.68 g/mol
InChI Key: ZRCRGBZPAADXJT-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzophenone, where one phenyl ring is substituted with a 4-chloro-3-nitrophenyl group and the other with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where p-tolyl ketone is reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: (4-Chloro-3-aminophenyl)(p-tolyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-Chloro-3-nitrophenyl)(p-carboxyphenyl)methanone.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and its derivatives depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and nitro groups can also participate in electrophilic aromatic substitution reactions, making the compound a useful building block in organic synthesis.

Comparison with Similar Compounds

    (4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    (4-Nitrophenyl)(p-tolyl)methanone: Lacks the chloro substituent on the nitrophenyl ring.

    (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the phenyl rings.

Uniqueness: (4-Chloro-3-nitrophenyl)(p-tolyl)methanone is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in material science and biology.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCRGBZPAADXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356967
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40306-24-9
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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